4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one
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Overview
Description
4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H12O4 This compound is known for its unique structure, which includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one typically involves an aldol condensation reaction. One common method involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated with water to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. For example, the compound can inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one is unique due to its combination of hydroxy and methoxy groups along with the butenone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65606-47-5 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O4/c1-7(12)5-11(14)9-6-8(15-2)3-4-10(9)13/h3-6,13-14H,1-2H3 |
InChI Key |
XJRYUNZAHHWGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=C(C=CC(=C1)OC)O)O |
Origin of Product |
United States |
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